molecular formula C14H25NO2 B13595820 tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13595820
M. Wt: 239.35 g/mol
InChI Key: SRQIDDRZWOHTFJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability. The presence of the azabicyclo[3.1.1]heptane framework adds to its structural complexity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bulky substituents on biological activity. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the azabicyclo[3.1.1]heptane framework may impart specific biological activities that are of interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The bulky tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The azabicyclo[3.1.1]heptane framework may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-azabicyclo[3.1.1]heptane-1-carboxylate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    Propan-2-yl 3-azabicyclo[3.1.1]heptane-1-carboxylate: Lacks the tert-butyl group, which can influence its stability and reactivity.

Uniqueness

Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of both the tert-butyl and propan-2-yl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

tert-butyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C14H25NO2/c1-10(2)13-6-14(7-13,9-15-8-13)11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3

InChI Key

SRQIDDRZWOHTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

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